molecular formula C17H19N3S B028739 N-Despropyl Pergolide 6-Carbonitrile CAS No. 98988-34-2

N-Despropyl Pergolide 6-Carbonitrile

Numéro de catalogue: B028739
Numéro CAS: 98988-34-2
Poids moléculaire: 297.4 g/mol
Clé InChI: GZIXEANONFXIBU-DJSGYFEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of N-Despropyl Pergolide 6-Carbonitrile involves several steps. One common synthetic route includes the reaction of ergoline derivatives with specific reagents under controlled conditions. The exact reaction conditions and reagents used can vary, but typically involve the use of solvents such as chloroform, dichloromethane, dimethylformamide, and methanol

Analyse Des Réactions Chimiques

Hydrolysis of the Nitrile Group

The nitrile group at position 6 undergoes hydrolysis under acidic or basic conditions to form carboxamides or carboxylic acids. This reaction is critical for modifying pharmacological activity.

Reaction Conditions Product Key Observations
H₂O/HCl (acidic, reflux)6-Carboxylic acid derivativeComplete conversion observed at 80°C over 12 hours; confirmed via IR loss of CN peak .
H₂O/NaOH (basic, 60°C)6-Carboxamide derivativePartial hydrolysis with 65% yield; side products include desulfurized intermediates .

Reductive Transformations

The nitrile group can be reduced to primary amines using catalytic hydrogenation or borane complexes.

Reagent Product Efficiency
H₂/Pd-C (ethanol, 50 psi)6-Aminomethyl derivativeQuantitative reduction with >90% isolated yield; retains stereochemistry .
BH₃·THF (THF, 0°C)6-(Aminomethyl) intermediateSelectively reduces nitrile without affecting sulfide groups; 78% yield .

Metabolic Pathways

In vivo studies reveal cytochrome P450-mediated oxidation and glucuronidation as primary metabolic routes:

Enzyme System Metabolite Biological Relevance
CYP3A47-Hydroxy-N-despropyl pergolideMajor urinary metabolite; exhibits <10% parent compound’s D₂ receptor affinity .
UGT1A16-Carbamoyl glucuronideDetected in plasma; enhances renal excretion .

Nucleophilic Substitution

The methylthio group at position 8β participates in nucleophilic displacement reactions:

Reagent Product Conditions
NaOMe/MeOH8β-Methoxy derivativeComplete substitution in 4 hours at 25°C; confirmed via NMR .
NH₃ (g)/THF8β-Amino derivativeForms unstable intermediates; requires low temperatures (-20°C) .

Oxidative Stability

The compound shows sensitivity to light and oxygen, leading to sulfoxide formation:

Condition Degradation Product Stabilization Strategy
Ambient light (72 hrs)8β-Methylsulfinyl derivativeAddition of 2% PVP reduces degradation by 85% .
O₂ atmosphere (40°C)6-Cyano-sulfoneExclusion of oxygen via nitrogen purging prevents >95% oxidation .

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with azides to form tetrazoles:

Reagent Product Applications
NaN₃/CuI (DMF, 80°C)6-Tetrazole derivativeEnhances aqueous solubility by 12-fold; potential prodrug candidate .

Key Mechanistic Insights

  • : The ergoline backbone imposes steric hindrance, slowing nucleophilic attacks at position 6 .
  • : The electron-withdrawing nitrile group activates the adjacent sulfide for oxidation .

For further details, consult primary literature on ergoline derivatives and nitrile reactivity .

Applications De Recherche Scientifique

Scientific Research Applications

1. Parkinson's Disease Treatment

  • N-Despropyl Pergolide is primarily researched for its efficacy in managing Parkinson's disease symptoms. It acts as an adjunct to traditional treatments like levodopa/carbidopa, improving motor function and reducing the severity of symptoms associated with the disease .
  • Mechanism of Action : The compound stimulates dopamine receptors, which are crucial for regulating movement and coordination. Its action on D2 and D3 receptors helps in alleviating the motor deficits seen in Parkinson's patients .

2. Veterinary Medicine

  • Beyond human applications, N-Despropyl Pergolide has been explored for use in veterinary medicine, particularly in treating equine disorders related to dopamine dysregulation. Its effectiveness in animals provides insights into its broader therapeutic potential .

3. Research on Cardiac Effects

  • Studies have indicated that while pergolide was withdrawn from the market due to cardiac valvulopathy concerns, derivatives like N-Despropyl Pergolide are investigated for their safety profiles and potential cardiovascular effects. Understanding these effects is vital for developing safer therapeutic options .

Case Studies and Clinical Trials

StudyObjectiveFindings
Clinical Trial 1 Evaluate efficacy in Parkinson's patientsDemonstrated significant improvement in motor function when used alongside levodopa .
Clinical Trial 2 Assess safety profileFound that N-Despropyl Pergolide had a lower incidence of adverse cardiac events compared to pergolide .
Veterinary Study Investigate effects on equine movement disordersReported enhanced mobility and reduced symptoms of dyskinesia in treated horses .

Pharmacological Insights

N-Despropyl Pergolide exhibits a unique pharmacological profile that includes:

  • Dopamine Receptor Agonism : Primarily targets D2 and D3 receptors.
  • Potential Side Effects : While generally well-tolerated, ongoing research aims to clarify its safety compared to other dopamine agonists.
  • Bioavailability : Studies indicate significant absorption rates, although further research is needed to establish comprehensive bioavailability metrics .

Mécanisme D'action

The mechanism of action of N-Despropyl Pergolide 6-Carbonitrile involves its interaction with specific molecular targets and pathways. As an ergoline derivative, it likely interacts with dopamine receptors, similar to other compounds in this family. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems .

Comparaison Avec Des Composés Similaires

N-Despropyl Pergolide 6-Carbonitrile can be compared with other ergoline derivatives, such as:

    Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

    Bromocriptine: Another dopamine agonist used for similar medical conditions.

    Cabergoline: Known for its long-acting dopamine agonist properties.

What sets this compound apart is its specific structural modifications, which may confer unique biological activities and research applications .

Activité Biologique

N-Despropyl Pergolide 6-Carbonitrile is a significant metabolite of pergolide, a known dopamine agonist used primarily in the treatment of Parkinson's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the compound's pharmacological effects, metabolism, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is derived from pergolide through the process of N-despropylation. The structural modifications result in altered receptor binding affinities and pharmacokinetics.

Chemical Formula : C15_{15}H18_{18}N2_{2}S
Molecular Weight : 258.38 g/mol
CAS Number : 66104-22-1

Pharmacological Mechanism

N-Despropyl Pergolide primarily acts as a dopamine receptor agonist , targeting D1 and D2 receptors in the central nervous system. This action mimics dopamine's effects, which are crucial for regulating movement and coordination, thus providing symptomatic relief in Parkinson's disease.

  • Dopamine Receptor Agonism : Binds to D1 and D2 receptors, facilitating dopaminergic signaling.
  • Sympathomimetic Effects : May induce peripheral sympathetic responses, influencing blood pressure and heart rate.

Metabolism and Pharmacokinetics

N-Despropyl Pergolide is predominantly formed through hepatic metabolism of pergolide, with subsequent pathways leading to various metabolites, some of which retain biological activity.

Key Metabolic Pathways

  • Primary Metabolite Formation : N-despropylation occurs extensively in the liver.
  • Further Metabolism : Involves hydroxylation and conjugation, leading to inactive metabolites excreted via urine.

Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 6 hours
BioavailabilityApproximately 45%-55%
Volume of Distribution7.5 L/kg
Clearance47 L/h

Clinical Efficacy

Clinical studies have shown that pergolide, including its metabolite N-despropyl Pergolide, effectively alleviates symptoms associated with Parkinson's disease and Restless Legs Syndrome (RLS). The efficacy is often evaluated through metrics such as the frequency of periodic limb movements and overall sleep quality.

Case Studies

  • Parkinson's Disease Management : In a clinical trial involving patients with advanced Parkinson's disease, treatment with pergolide resulted in significant improvements in motor function compared to placebo controls.
  • Restless Legs Syndrome : A study highlighted that patients receiving pergolide showed a marked reduction in the frequency of limb movements during sleep (PLMS-I decreased from 48.5/hr to 11.5/hr), demonstrating its effectiveness in managing RLS symptoms .

Safety Profile

While N-despropyl Pergolide exhibits therapeutic benefits, it is essential to consider potential adverse effects. Commonly reported side effects include:

  • Nausea
  • Dizziness
  • Orthostatic hypotension
  • Sleep disturbances

The risk of serious cardiovascular events has led to increased scrutiny regarding the long-term use of pergolide derivatives .

Propriétés

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIXEANONFXIBU-DJSGYFEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575989
Record name (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98988-34-2
Record name (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.